4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Overview
Description
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is a heterocyclic compound that features a fused ring system combining pyrano, pyrazolo, and pyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amino or thiol groups.
Scientific Research Applications
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridine: Lacks the ketone group at the 8-position.
1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8-ol: Contains a hydroxyl group instead of a ketone at the 8-position.
1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8-thione: Contains a thioketone group at the 8-position.
Uniqueness
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is unique due to its specific fused ring system and the presence of a ketone group at the 8-position, which can influence its reactivity and biological activity. The combination of pyrano, pyrazolo, and pyridine rings provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
4,6-dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-8-5-7-3-4-16-11(15)9(7)12-10(8)14(2)13-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXZXJXEFWACEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C3CCOC(=O)C3=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149934 | |
Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-67-1 | |
Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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